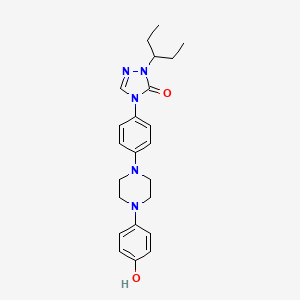

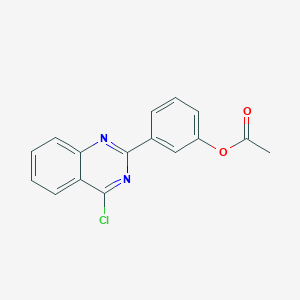

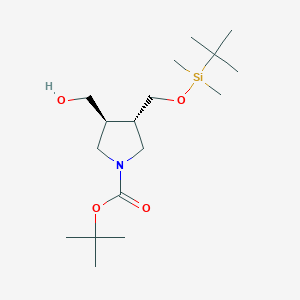

![molecular formula C15H18F3N3O3S B8072064 3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B8072064.png)

3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SSY-726 is a small molecule compound developed by Mitsubishi Tanabe Pharma Corporation and SSP Co., Ltd. It is classified as a fungal CYP51A1 inhibitor, which means it targets and inhibits the enzyme CYP51A1, a member of the cytochrome P450 family involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

The synthesis of SSY-726 involves multiple steps. One of the synthetic routes includes the preparation of the intermediate 2-(methylsulfanyl)-4’-(trifluoromethyl)isobutyrophenone through two alternative procedures . The first procedure involves the reaction of bromo ketone with sodium methanethiolate to provide sulfide, followed by two-step dimethylation of acetophenone with methyl iodide and sodium iodide to yield isobutyrophenone . Another approach involves the addition of isopropylmagnesium bromide to 4-(trifluoromethyl)benzaldehyde to afford alcohol, which is then oxidized to the corresponding ketone and brominated to provide bromo ketone . The final steps include condensation, selective oxidation, reduction, cyclization, and opening of the chiral epoxide with triazole to furnish the title compound .

Chemical Reactions Analysis

SSY-726 undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group is selectively oxidized to sulfone using m-chloroperbenzoic acid.

Reduction: The tolyl sulfoxide moiety is reduced by sodium iodide in the presence of acetyl chloride.

Substitution: The bromide group is displaced with sodium methanethiolate.

Cyclization: The hydroxy sulfide undergoes S-alkylation with triethyloxonium tetrafluoroborate to form an epoxide.

Epoxide Opening: The chiral epoxide is opened with triazole in the presence of potassium carbonate.

Scientific Research Applications

SSY-726 has been primarily researched for its antifungal properties due to its ability to inhibit the enzyme CYP51A1, which is crucial for fungal cell membrane synthesis . It has shown potential in treating fungal infections, although its development was discontinued at the clinical phase II stage . The compound’s inhibition of CYP51A1 makes it a valuable tool in studying fungal biology and developing antifungal therapies.

Mechanism of Action

SSY-726 exerts its effects by inhibiting the enzyme CYP51A1, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, SSY-726 disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately causing fungal cell death .

Comparison with Similar Compounds

SSY-726 is unique in its specific inhibition of the fungal enzyme CYP51A1. Similar compounds include other azole antifungals such as fluconazole, itraconazole, and voriconazole, which also target the CYP51A1 enzyme but may have different chemical structures and pharmacokinetic properties . SSY-726’s distinct synthetic route and specific inhibition mechanism highlight its uniqueness among antifungal agents.

Properties

IUPAC Name |

3-methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3N3O3S/c1-13(2,25(3,23)24)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEBWFSFYQECNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

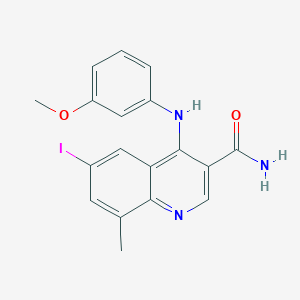

![tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8072020.png)

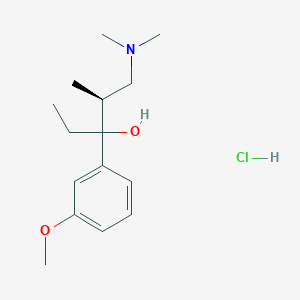

![(8R)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072040.png)

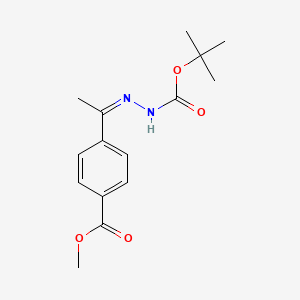

![(1S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B8072045.png)

![3-Methyl-3-methylsulfanyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B8072054.png)

![Tert-butyl (3S,4S)-4-[[(S)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8072061.png)